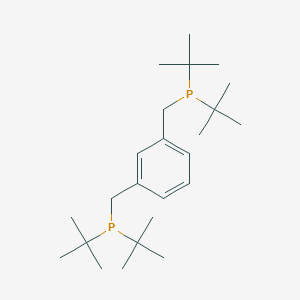

1,3-Bis((di-tert-butylphosphino)methyl)benzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ditert-butyl-[[3-(ditert-butylphosphanylmethyl)phenyl]methyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44P2/c1-21(2,3)25(22(4,5)6)17-19-14-13-15-20(16-19)18-26(23(7,8)9)24(10,11)12/h13-16H,17-18H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLHPVUKSKTUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CC1=CC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400537 | |

| Record name | [1,3-Phenylenebis(methylene)]bis(di-tert-butylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149968-36-5 | |

| Record name | [1,3-Phenylenebis(methylene)]bis(di-tert-butylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,3-Phenylenebis(methylene)]bis[bis(2-methyl-2-propanyl)phosphine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the One-Pot Synthesis of 1,3-Bis((di-tert-butylphosphino)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-Bis((di-tert-butylphosphino)methyl)benzene, a widely used PCP pincer ligand in organometallic chemistry and catalysis. The document outlines a high-yield, one-pot synthesis protocol, presenting detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow.

Compound Overview

This compound, also known as (tBuPCP)H, is a key precursor in the formation of pincer complexes, which are instrumental in various catalytic reactions. Its robust tridentate coordination to a metal center imparts high stability and unique reactivity to the resulting complexes.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₄H₄₄P₂ | [1][2][3][4] |

| Molecular Weight | 394.55 g/mol | [1][2][3][4] |

| CAS Number | 149968-36-5 | [1][2][3][4] |

| Appearance | White to light brown powder | [1] |

| Purity | 97-99% | [1][2][4] |

| Yield | 76% | [5] |

| ¹H NMR (C₆D₆) | δ 7.35-6.95 (m, 4H, Ar-H), 3.03 (s, 4H, CH₂), 1.10 (d, J = 10.8 Hz, 36H, C(CH₃)₃) | |

| ³¹P{¹H} NMR (C₆D₆) | δ 34.1 (s) |

Experimental Protocol

The following protocol is adapted from the one-pot synthesis method developed by Shih and Ozerov, which offers an efficient route using readily available chlorophosphines.[6]

Materials:

-

1,3-Bis(bromomethyl)benzene

-

Di-tert-butylchlorophosphine (tBu₂PCl)

-

Magnesium (Mg) powder

-

Acetonitrile (MeCN), anhydrous

-

Toluene, anhydrous

-

Degassed water

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Schlenk flask or similar reaction vessel for inert atmosphere techniques

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Syringes and needles

-

Cannula

-

Standard glassware for workup and purification

-

NMR spectrometer

Procedure:

Stage 1: Formation of the Bis-phosphonium Salt

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,3-bis(bromomethyl)benzene and anhydrous acetonitrile.

-

To this solution, add di-tert-butylchlorophosphine.

-

Heat the reaction mixture to 100 °C and stir for 15 hours. During this time, the bis-phosphonium salt will precipitate out of the solution.

Stage 2: Reduction to the Diphosphine

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add magnesium powder to the stirred suspension of the bis-phosphonium salt.

-

Allow the reaction mixture to slowly warm to room temperature (approximately 20 °C) and continue stirring. The progress of the reduction can be monitored by observing the consumption of the magnesium powder.

-

After the reaction is complete, quench the reaction by the careful addition of degassed water.

-

Extract the aqueous mixture with toluene.

-

Combine the organic extracts and wash them with degassed water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield this compound as a solid.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the one-pot synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-BIS(DI-T-BUTYLPHOSPHINOMETHYL)BENZENE synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Versatile Visible‐Light‐Driven Synthesis of Asymmetrical Phosphines and Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of the PCP Pincer Ligand: 1,3-Bis(di-tert-butylphosphino)methyl)benzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the widely used PCP pincer ligand, 1,3-bis(di-tert-butylphosphino)methyl)benzene. This ligand is a cornerstone in the development of transition metal catalysts for a variety of organic transformations. This document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and visualizes the synthetic pathway and a relevant catalytic cycle.

Introduction

Pincer ligands are a class of chelating agents that bind to a metal center in a tridentate, meridional fashion. The 1,3-bis(di-tert-butylphosphino)methyl)benzene ligand, commonly referred to as a PCP pincer ligand, features a central phenyl ring connected to two bulky and electron-rich di-tert-butylphosphino groups via methylene bridges. This structural motif imparts high thermal stability and unique reactivity to the corresponding metal complexes, making them highly effective catalysts in processes such as cross-coupling reactions, dehydrogenations, and small molecule activation.[1]

Synthetic Pathway

The synthesis of 1,3-bis(di-tert-butylphosphino)methyl)benzene is typically achieved through the reaction of a dihalomethylated benzene derivative with a suitable phosphide reagent. The most common and effective route involves the reaction of 1,3-bis(bromomethyl)benzene with lithium di-tert-butylphosphide. The phosphide reagent is generated in situ from the deprotonation of di-tert-butylphosphine with an organolithium base, such as n-butyllithium.

Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of 1,3-bis(di-tert-butylphosphino)methyl)benzene. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials:

-

Di-tert-butylphosphine (C₈H₁₉P)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexanes or pentane

-

Degassed deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Lithium di-tert-butylphosphide:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve di-tert-butylphosphine (2.0 equivalents) in anhydrous hexanes or pentane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium (2.0 equivalents) dropwise to the stirred phosphine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of a white precipitate (lithium di-tert-butylphosphide) will be observed.

-

-

Synthesis of the PCP Pincer Ligand:

-

In a separate flame-dried Schlenk flask, dissolve 1,3-bis(bromomethyl)benzene (1.0 equivalent) in anhydrous THF.

-

Cool the solution of 1,3-bis(bromomethyl)benzene to -78 °C using a dry ice/acetone bath.

-

Slowly add the pre-formed suspension of lithium di-tert-butylphosphide to the cooled solution of 1,3-bis(bromomethyl)benzene via cannula transfer.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction mixture by the slow addition of degassed deionized water.

-

Separate the organic layer and extract the aqueous layer with hexanes or pentane.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol, or by column chromatography on silica gel.

-

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Starting Materials

| Compound | Formula | Molar Mass ( g/mol ) | CAS Number |

| 1,3-Bis(bromomethyl)benzene | C₈H₈Br₂ | 263.96 | 626-15-3[2][3][4] |

| Di-tert-butylphosphine | C₈H₁₉P | 146.21 | 819-19-2 |

| n-Butyllithium | C₄H₉Li | 64.06 | 109-72-8 |

Table 2: Properties and Characterization of 1,3-Bis(di-tert-butylphosphino)methyl)benzene

| Property | Value |

| Formula | C₂₄H₄₄P₂ |

| Molar Mass ( g/mol ) | 394.55 |

| CAS Number | 149968-36-5 |

| Appearance | White solid |

| Melting Point (°C) | 68-75[1] |

| ¹H NMR (C₆D₆, ppm) | δ 7.2-6.9 (m, 4H, Ar-H), 3.0 (d, 4H, CH₂), 1.1 (d, 36H, C(CH₃)₃) |

| ³¹P{¹H} NMR (C₆D₆, ppm) | δ 33.5 (s) |

Application in Catalysis: Alkane Dehydrogenation

Complexes of the 1,3-bis(di-tert-butylphosphino)methyl)benzene ligand with late transition metals, particularly iridium, are highly effective catalysts for the dehydrogenation of alkanes to alkenes.[5][6][7] This transformation is of significant industrial interest for the production of valuable chemical feedstocks from abundant alkanes. The generally accepted catalytic cycle for this process is depicted below.

The catalytic cycle involves the oxidative addition of an alkane C-H bond to the iridium(I) center, followed by β-hydride elimination to form an iridium(III)-hydrido-alkene complex. Reductive elimination of dihydrogen regenerates the active iridium(I) species and releases the alkene product.

Conclusion

The synthesis of 1,3-bis(di-tert-butylphosphino)methyl)benzene is a well-established procedure that provides access to a versatile and robust pincer ligand. The detailed protocol and characterization data provided in this guide should serve as a valuable resource for researchers in the fields of organometallic chemistry, catalysis, and materials science. The application of this ligand in catalytic alkane dehydrogenation highlights its importance in addressing key challenges in modern chemical synthesis.

References

- 1. 1,3-双(二叔丁基膦甲基)苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Benzene, 1,3-bis(bromomethyl)- [webbook.nist.gov]

- 3. Benzene, 1,3-bis(bromomethyl)- [webbook.nist.gov]

- 4. Benzene, 1,3-bis(bromomethyl)- | C8H8Br2 | CID 69373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. Catalytic Dehydrogenation of Alkanes by PCP-Pincer Iridium Complexes Using Proton and Electron Acceptors – Department of Chemistry [chem.unc.edu]

- 7. Iridium PCP pincer complexes: highly active and robust catalysts for novel homogeneous aliphatic dehydrogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1,3-Bis((di-tert-butylphosphino)methyl)benzene (CAS: 149968-36-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis((di-tert-butylphosphino)methyl)benzene, registered under CAS number 149968-36-5, is a prominent member of the class of pincer ligands, specifically a PCP pincer ligand.[1][2] Its structure features a central benzene ring functionalized at the 1 and 3 positions with methylene groups, each bearing a di-tert-butylphosphine moiety.[3] This bulky and electron-rich phosphine ligand is highly valued in organometallic chemistry and catalysis for its ability to form stable, well-defined complexes with a variety of transition metals.[4] The tridentate coordination of the PCP ligand to a metal center imparts significant thermal stability and unique reactivity to the resulting metal complexes, making them effective catalysts for a range of organic transformations.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this versatile ligand, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Chemical and Physical Properties

This compound is a white to light brown solid with a melting point range of 68-75 °C.[2][5] It is characterized by its high purity, typically 97-99%.[1][2][6] The bulky di-tert-butylphosphino groups contribute to the ligand's steric hindrance, a key feature influencing the reactivity and selectivity of its metal complexes.[4]

| Property | Value | Reference(s) |

| CAS Number | 149968-36-5 | [2] |

| Molecular Formula | C₂₄H₄₄P₂ | [5] |

| Molecular Weight | 394.55 g/mol | [2] |

| Appearance | White to light brown solid | [1] |

| Melting Point | 68-75 °C | [2][5] |

| Purity | 97-99% | [1][2][6] |

| Synonyms | PCP pincer, 1,3-Bis(di-t-butylphosphinomethyl)benzene | [2][5] |

Synthesis

A common and effective method for the synthesis of this compound involves the reaction of di-tert-butylchlorophosphane with 1,3-bis(bromomethyl)benzene.[7]

Experimental Protocol: Synthesis of this compound

| Parameter | Value |

| Reactant 1 | Di-tert-butylchlorophosphane |

| Reactant 2 | 1,3-Bis(bromomethyl)benzene |

| Solvent | Acetonitrile |

| Temperature | 100 °C |

| Reaction Time | 15 hours |

| Second Stage Reagent | Magnesium |

| Second Stage Temp. | 0 - 20 °C |

| Atmosphere | Inert |

| Yield | 76% |

Procedure:

Stage 1: In a reaction vessel under an inert atmosphere, di-tert-butylchlorophosphane and 1,3-bis(bromomethyl)benzene are dissolved in acetonitrile. The reaction mixture is heated to 100 °C and stirred for 15 hours.

Stage 2: The reaction mixture is then cooled to a temperature between 0 and 20 °C. Magnesium is added to the mixture, and the reaction is continued under an inert atmosphere. Following the completion of the reaction, standard workup and purification procedures are employed to isolate the final product.

Note: This protocol is based on the synthetic route described in the literature.[7] Researchers should consult the original publication for more detailed procedural information.

Spectroscopic and Crystallographic Data

The crystal structure of this pincer ligand has been determined and is available in the Cambridge Structural Database under the CCDC number 215279.[8] This crystallographic data provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule.

Applications in Catalysis

The primary application of this compound is as a ligand in transition metal catalysis, particularly with palladium.[2] The resulting palladium-PCP pincer complexes are robust and highly active catalysts for a variety of cross-coupling reactions that are fundamental to modern organic synthesis and drug discovery.[2][4]

Palladium-Catalyzed Cross-Coupling Reactions

This ligand is suitable for a range of palladium-catalyzed cross-coupling reactions, including:[2]

-

Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds between organoboranes and organohalides.

-

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds between aryl halides and amines.

-

Heck Reaction: The reaction of an unsaturated halide with an alkene.

-

Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides.

-

Negishi Coupling: The reaction of an organozinc compound with an organohalide.

-

Stille Coupling: The coupling of organostannanes with organohalides.

-

Hiyama Coupling: The coupling of organosilicon compounds with organohalides.

General Experimental Workflow for Cross-Coupling Reactions

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction using a pincer ligand like this compound.

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of C-C bonds. The catalytic cycle, facilitated by a palladium complex of a pincer ligand, is depicted below.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the synthesis of arylamines. The catalytic cycle, involving a palladium-pincer ligand complex, is shown below.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Safety and Handling

This compound is associated with the following hazard codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a highly effective and versatile PCP pincer ligand with significant applications in homogeneous catalysis. Its robust coordination to transition metals, particularly palladium, leads to the formation of stable and highly active catalysts for a wide array of cross-coupling reactions. The detailed information on its synthesis, properties, and catalytic applications provided in this guide serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the development of innovative and efficient chemical transformations.

References

- 1. 1,3-Bis(di-t-butylphosphinomethyl)benzene | 1,3-bis(di-t-butylphosphinomethyl)benzene | C24H44P2 - Ereztech [ereztech.com]

- 2. 1,3-Bis(di-tert-butylphosphinomethyl)benzene 97 149968-36-5 [sigmaaldrich.com]

- 3. This compound | 149968-36-5 | Benchchem [benchchem.com]

- 4. 1,3-Bis(di-tert-butylphosphinomethyl)benzene | PCP pincer | C6H4[CH2P[C(CH3)]2]2 – Ereztech [ereztech.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. strem.com [strem.com]

- 7. 1,3-BIS(DI-T-BUTYLPHOSPHINOMETHYL)BENZENE synthesis - chemicalbook [chemicalbook.com]

- 8. (1,3-Phenylenebis(methylene))bis(di-tert-butylphosphane) | C24H44P2 | CID 4188717 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Bis((di-tert-butylphosphino)methyl)benzene: A Core Ligand for Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis((di-tert-butylphosphino)methyl)benzene is a highly significant organophosphorus compound, widely recognized for its role as a "PCP" pincer ligand in coordination chemistry and homogeneous catalysis. Its robust steric and electronic properties make it an invaluable tool in the stabilization of transition metal complexes, leading to highly efficient and selective catalytic processes. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a focus on its utility in cross-coupling reactions that are fundamental to modern organic synthesis and drug discovery. Detailed experimental protocols and a visual representation of its role in a catalytic cycle are presented to facilitate its practical application in the laboratory.

Core Properties

This compound is a white to light brown solid, characterized by the presence of two bulky and electron-donating di-tert-butylphosphino groups attached to a central benzene ring via methylene linkers.[1] This unique architecture allows it to act as a tridentate ligand, coordinating to a metal center in a pincer-like fashion.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₄₄P₂ | [2][3] |

| Molecular Weight | 394.55 g/mol | [2] |

| Appearance | White to light brown powder/solid | |

| Melting Point | 68-75 °C | |

| Purity | ≥97% | [2] |

| CAS Number | 149968-36-5 | [2] |

Table 2: Spectroscopic Data of this compound

| Spectrum | Data | Reference(s) |

| ¹H NMR | Conforms to structure | [4] |

| ³¹P NMR | Conforms to structure | [4] |

Synthesis

The synthesis of this compound is typically achieved through the reaction of a di-tert-butylphosphine source with a suitable benzene-based electrophile.

Synthetic Workflow

The logical workflow for the synthesis involves the nucleophilic substitution of the di-tert-butylphosphine anion onto the electrophilic benzylic carbons of 1,3-bis(bromomethyl)benzene.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from Di-tert-butylchlorophosphane and 1,3-Bis(bromomethyl)benzene

This protocol is based on the known reactivity of the starting materials.[1]

Materials:

-

Di-tert-butylchlorophosphane

-

1,3-Bis(bromomethyl)benzene

-

A strong, non-nucleophilic base (e.g., n-butyllithium or lithium diisopropylamide)

-

Anhydrous, degassed solvent (e.g., tetrahydrofuran or diethyl ether)

-

Standard Schlenk line or glovebox equipment for handling air-sensitive reagents

Procedure:

-

Preparation of the Phosphide Anion: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve di-tert-butylchlorophosphane in the anhydrous solvent. Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add a stoichiometric amount of the strong base to generate the di-tert-butylphosphide anion. Stir the mixture at this temperature for a designated period to ensure complete formation of the anion.

-

Nucleophilic Substitution: In a separate flame-dried Schlenk flask, dissolve 1,3-bis(bromomethyl)benzene in the same anhydrous solvent. Slowly add this solution to the pre-formed di-tert-butylphosphide anion solution at low temperature.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for an extended period (e.g., overnight) to ensure complete substitution.

-

Work-up and Purification: Quench the reaction by the careful addition of a proton source (e.g., degassed water or a saturated aqueous solution of ammonium chloride). Extract the product into an organic solvent. The organic layers are then combined, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as column chromatography or recrystallization to yield the pure this compound.

Applications in Catalysis

The primary application of this compound is as a "PCP" pincer ligand in palladium-catalyzed cross-coupling reactions.[5] These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are critical transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Table 3: Common Cross-Coupling Reactions Utilizing this compound as a Ligand

| Reaction Name | Description | Reference(s) |

| Suzuki-Miyaura Coupling | Formation of a C-C bond between an organoboron compound and an organic halide. | [5] |

| Heck Reaction | Formation of a substituted alkene from an unsaturated halide and an alkene. | [5] |

| Sonogashira Coupling | Formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. | [5] |

| Buchwald-Hartwig Amination | Formation of a C-N bond between an aryl halide and an amine. | [5] |

| Stille Coupling | Formation of a C-C bond between an organotin compound and an organic halide. | [5] |

| Negishi Coupling | Formation of a C-C bond between an organozinc compound and an organic halide. | [5] |

| Hiyama Coupling | Formation of a C-C bond between an organosilicon compound and an organic halide. | [5] |

Catalytic Cycle: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. The PCP pincer ligand plays a crucial role in stabilizing the palladium catalyst throughout the catalytic cycle, enhancing its efficiency and longevity.[6]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide

This generalized protocol is based on established procedures for Suzuki-Miyaura reactions and can be adapted for use with the this compound ligand.[6]

Materials:

-

Aryl halide (e.g., bromobenzene or chlorobenzene)

-

Arylboronic acid

-

Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

This compound

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, THF/water mixture)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Catalyst Pre-formation (Optional but Recommended): In a Schlenk tube, stir the palladium precursor and this compound in a small amount of the reaction solvent under an inert atmosphere for a short period to form the active catalyst complex.

-

Reaction Setup: In a separate reaction vessel, combine the aryl halide, arylboronic acid, and the base under an inert atmosphere.

-

Reaction Initiation: Add the solvent to the mixture of solids, followed by the pre-formed catalyst solution (or add the palladium precursor and ligand directly if not pre-forming the catalyst).

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl product.

Safety and Handling

This compound is an air-sensitive compound and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation of the phosphine groups.[4] It is advisable to consult the Safety Data Sheet (SDS) for detailed safety and handling information. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling this chemical.

Conclusion

This compound has established itself as a powerful and versatile PCP pincer ligand in the field of homogeneous catalysis. Its unique structural features provide a stable and electronically rich environment for transition metals, enabling a wide range of important organic transformations with high efficiency and selectivity. The detailed information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the chemical sciences, facilitating the effective utilization of this important catalytic tool.

References

- 1. 1,3-BIS(DI-T-BUTYLPHOSPHINOMETHYL)BENZENE synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. (1,3-Phenylenebis(methylene))bis(di-tert-butylphosphane) | C24H44P2 | CID 4188717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Bis((di-tert-butylphosphino)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 1,3-Bis((di-tert-butylphosphino)methyl)benzene. This compound, a key player in modern organometallic chemistry, is widely recognized for its role as a "PCP" pincer ligand, a class of ligands that bind to a metal center in a tridentate, meridional fashion.

Molecular Structure and Properties

This compound is a white to light brown solid at room temperature.[1] Its structure features a central benzene ring substituted at the 1 and 3 positions with methylene groups, each bearing a di-tert-butylphosphino moiety. The bulky tert-butyl groups on the phosphorus atoms create a sterically hindered environment around the metal center to which it coordinates, influencing the reactivity and stability of the resulting metal complexes.

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| IUPAC Name | ditert-butyl-[[3-(ditert-butylphosphanylmethyl)phenyl]methyl]phosphane[2] |

| Synonyms | 1,3-Bis(di-t-butylphosphinomethyl)benzene, PCP pincer ligand[3] |

| CAS Number | 149968-36-5[3] |

| Molecular Formula | C₂₄H₄₄P₂[3] |

| Molecular Weight | 394.55 g/mol |

| Melting Point | 68-75 °C |

| Canonical SMILES | CC(C)(C)P(CC1=CC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C[2] |

| InChI Key | VNLHPVUKSKTUPA-UHFFFAOYSA-N[2] |

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis

The synthesis of this compound is typically achieved through the reaction of a di-tert-butylphosphine source with 1,3-bis(bromomethyl)benzene.[4] A general experimental protocol is outlined below. It is crucial to perform these manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques, as organophosphines are sensitive to air.

Materials:

-

Di-tert-butylchlorophosphane

-

1,3-Bis(bromomethyl)benzene

-

A suitable reducing agent (e.g., lithium aluminum hydride or another source of di-tert-butylphosphine)

-

Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

Procedure:

-

Preparation of the Phosphide Reagent: A solution of di-tert-butylchlorophosphane in an anhydrous solvent is treated with a stoichiometric amount of a suitable reducing agent at a low temperature (e.g., 0 °C or -78 °C) to generate the corresponding phosphide.

-

Reaction with the Benzene Derivative: A solution of 1,3-bis(bromomethyl)benzene in the same anhydrous solvent is added dropwise to the freshly prepared phosphide solution at a controlled temperature.

-

Reaction Monitoring and Workup: The reaction progress is monitored by an appropriate technique, such as ³¹P NMR spectroscopy. Upon completion, the reaction is quenched by the slow addition of a proton source (e.g., water or a saturated ammonium chloride solution).

-

Purification: The product is extracted into an organic solvent, and the combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). After filtration and removal of the solvent under reduced pressure, the crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the pure this compound.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

-

³¹P NMR Spectroscopy: A single resonance is expected in the proton-decoupled ³¹P NMR spectrum, confirming the presence of two equivalent phosphorus atoms.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the tert-butyl protons (a doublet due to coupling with the phosphorus atom), the methylene protons (also a doublet or a more complex multiplet), and the aromatic protons of the benzene ring.

Applications in Catalysis

This compound is a highly effective pincer ligand in a variety of catalytic transformations. Its ability to form stable, well-defined complexes with transition metals, particularly palladium, has led to its use in numerous cross-coupling reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Some of the key catalytic applications include:

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

-

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids.

-

Heck Reaction: Formation of carbon-carbon bonds between unsaturated halides and alkenes.

-

Sonogashira Coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.

-

Stille Coupling: Formation of carbon-carbon bonds between organostannanes and organic halides.

-

Negishi Coupling: Formation of carbon-carbon bonds between organozinc compounds and organic halides.

-

Hiyama Coupling: Formation of carbon-carbon bonds between organosilicon compounds and organic halides.

The logical relationship of this ligand in promoting various cross-coupling reactions is depicted below.

Caption: Catalytic applications of the PCP pincer ligand.

References

- 1. 1,3-Bis(di-t-butylphosphinomethyl)benzene | 1,3-bis(di-t-butylphosphinomethyl)benzene | C24H44P2 - Ereztech [ereztech.com]

- 2. (1,3-Phenylenebis(methylene))bis(di-tert-butylphosphane) | C24H44P2 | CID 4188717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1,3-BIS(DI-T-BUTYLPHOSPHINOMETHYL)BENZENE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the ¹H and ³¹P NMR Spectra of 1,3-Bis((di-tert-butylphosphino)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectra of the pincer ligand 1,3-Bis((di-tert-butylphosphino)methyl)benzene. This organophosphorus compound is of significant interest in coordination chemistry and catalysis. This document presents a summary of its spectral data, a detailed experimental protocol for its synthesis, and a visualization of its molecular structure.

Spectroscopic Data

The NMR spectra of this compound are characterized by distinct signals corresponding to the different proton and phosphorus environments within the molecule. The following tables summarize the key quantitative data from ¹H and ³¹P NMR analyses.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 6.90 | m | 4H | Aromatic protons (C₆H₄) |

| 3.15 | d | 4H | Methylene protons (CH₂) |

| 1.25 | d | 36H | tert-Butyl protons (C(CH₃)₃) |

Table 2: ³¹P NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity |

| 35.4 | s |

Experimental Protocols

The synthesis and NMR analysis of this compound require specific experimental conditions to ensure a high yield and purity, as well as accurate spectral data.

Synthesis of this compound

A common synthetic route involves the reaction of a dihalo-p-xylene with a phosphine lithium salt.

Materials:

-

1,3-Bis(bromomethyl)benzene

-

Di-tert-butylphosphine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous hexanes

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Standard Schlenk line and glassware

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of di-tert-butylphosphine in anhydrous diethyl ether is cooled to -78 °C.

-

An equimolar amount of n-butyllithium in hexanes is added dropwise to the phosphine solution to generate lithium di-tert-butylphosphide. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature.

-

In a separate flask, a solution of 1,3-bis(bromomethyl)benzene in anhydrous diethyl ether is prepared.

-

The freshly prepared lithium di-tert-butylphosphide solution is then slowly added to the 1,3-bis(bromomethyl)benzene solution at 0 °C.

-

The reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched by the slow addition of degassed water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to afford this compound as a white solid.

NMR Spectroscopic Analysis

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Approximately 10-20 mg of the purified this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is acquired using a standard pulse sequence.

-

The spectral width is set to encompass all expected proton signals (typically 0-10 ppm).

-

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

³¹P NMR Spectroscopy:

-

The ³¹P NMR spectrum is acquired with proton decoupling to simplify the spectrum to a single peak.

-

The spectral width is set to cover the expected range for phosphines (e.g., -50 to 100 ppm).

-

A sufficient number of scans are collected.

-

The chemical shifts are referenced externally to 85% H₃PO₄ (δ 0 ppm).

Visualizations

The following diagram illustrates the molecular structure of this compound, highlighting the key functional groups and their connectivity.

Caption: Molecular structure of this compound.

Technical Guide: X-ray Crystal Structure and Synthesis of 1,3-Bis((di-tert-butylphosphino)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis((di-tert-butylphosphino)methyl)benzene is a bulky phosphine ligand, often referred to as a "PCP" pincer ligand, a class of molecules that are instrumental in coordination chemistry and catalysis.[1][2] Its robust structure and the stereoelectronic properties imparted by the di-tert-butylphosphino groups make it a valuable ligand for stabilizing transition metal complexes. These complexes, in turn, are highly effective catalysts for a variety of organic transformations, including cross-coupling reactions that are fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth look at the X-ray crystal structure of this compound, a detailed experimental protocol for its synthesis and crystallization, and a summary of its key crystallographic data.

X-ray Crystal Structure Analysis

The single-crystal X-ray diffraction data for this compound provides precise insights into its three-dimensional structure, which is crucial for understanding its coordination behavior with metal centers. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 215279.

Crystallographic Data

| Parameter | Value |

| CCDC Deposition Number | 215279 |

| Empirical Formula | C₂₄H₄₄P₂ |

| Formula Weight | 394.55 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.324(2) |

| b (Å) | 16.538(3) |

| c (Å) | 14.931(3) |

| α (°) | 90 |

| β (°) | 94.21(3) |

| γ (°) | 90 |

| Volume (ų) | 2544.9(8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.030 |

| Absorption Coeff. (mm⁻¹) | 0.178 |

| F(000) | 872 |

| Crystal Size (mm³) | 0.40 x 0.30 x 0.20 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| 2θ range for data collection | 3.0° to 50.0° |

| Reflections collected | 4652 |

| Independent reflections | 4467 [R(int) = 0.021] |

| Final R indices [I>2σ(I)] | R1 = 0.056, wR2 = 0.156 |

| R indices (all data) | R1 = 0.076, wR2 = 0.170 |

| Goodness-of-fit on F² | 1.04 |

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| P(1)-C(1) | 1.884(3) | C(1)-P(1)-C(9) | 105.7(1) |

| P(1)-C(9) | 1.891(3) | C(1)-P(1)-C(13) | 106.9(1) |

| P(2)-C(8) | 1.886(3) | C(8)-P(2)-C(17) | 106.2(1) |

| P(2)-C(17) | 1.893(3) | C(8)-P(2)-C(21) | 105.9(1) |

Experimental Protocols

The synthesis of this compound is achieved through the reaction of a dihalide with a phosphide source. The following protocol is adapted from the original synthesis reported by Moulton and Shaw.[3]

Synthesis of this compound

This synthesis involves the reaction of 1,3-bis(bromomethyl)benzene with lithium di-tert-butylphosphide. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques due to the air-sensitivity of the phosphine reagents and products.[4]

Materials:

-

1,3-Bis(bromomethyl)benzene

-

Di-tert-butylphosphine

-

n-Butyllithium (in hexanes)

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Hexane, anhydrous and degassed

-

Deionized water, degassed

Procedure:

-

Preparation of Lithium di-tert-butylphosphide:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve di-tert-butylphosphine in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add one equivalent of n-butyllithium in hexanes to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of a yellow to orange solution indicates the formation of lithium di-tert-butylphosphide.

-

-

Reaction with 1,3-Bis(bromomethyl)benzene:

-

In a separate Schlenk flask, dissolve 1,3-bis(bromomethyl)benzene in anhydrous THF.

-

Cool this solution to 0 °C.

-

Slowly add the previously prepared solution of lithium di-tert-butylphosphide to the solution of 1,3-bis(bromomethyl)benzene via cannula transfer.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Isolation:

-

Quench the reaction by the slow addition of degassed water.

-

Separate the organic layer and wash it with degassed water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield a crude solid.

-

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation or by layering techniques.

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable solvent, such as hot ethanol or a mixture of hexane and a small amount of a more polar solvent like dichloromethane.

-

Allow the solution to cool slowly to room temperature.

-

If no crystals form, store the solution at a lower temperature (e.g., 4 °C or -20 °C) for several days.

-

Alternatively, dissolve the product in a solvent in which it is soluble (e.g., dichloromethane) and carefully layer a less polar solvent in which it is less soluble (e.g., hexane or pentane). Crystals will form at the interface of the two solvents over time.

Diagrams

Synthesis Workflow

Caption: Synthetic route for this compound.

Conclusion

This technical guide has provided a comprehensive overview of the X-ray crystal structure and synthesis of this compound. The detailed crystallographic data and experimental protocols are valuable resources for researchers in synthetic and organometallic chemistry. The understanding of the structure and synthesis of this pincer ligand is fundamental for its application in developing novel catalytic systems, which can have a significant impact on the efficient synthesis of complex molecules relevant to various fields, including drug development.

References

- 1. 1,3-Bis(di-t-butylphosphinomethyl)benzene | 1,3-bis(di-t-butylphosphinomethyl)benzene | C24H44P2 - Ereztech [ereztech.com]

- 2. 1,3-Bis(di-tert-butylphosphinomethyl)benzene | PCP pincer | C6H4[CH2P[C(CH3)]2]2 – Ereztech [ereztech.com]

- 3. Transition metal–carbon bonds. Part XLII. Complexes of nickel, palladium, platinum, rhodium and iridium with the tridentate ligand 2,6-bis[(di-t-butylphosphino)methyl]phenyl - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of 1,3-Bis((di-tert-butylphosphino)methyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Bis((di-tert-butylphosphino)methyl)benzene, a key bidentate phosphine ligand, often referred to as a "PCP pincer" ligand.[1][2] Understanding its solubility is crucial for its application in catalysis, organic synthesis, and materials science. This document outlines its physical and chemical properties, qualitative solubility in common organic solvents, and a detailed experimental protocol for quantitative solubility determination.

Introduction

This compound is an organophosphorus compound widely utilized as a ligand in coordination chemistry to create stable metal complexes.[1] Its robust structure and the strong coordinating ability of the phosphine groups make it valuable in various catalytic reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The efficiency of these reactions often depends on the solubility of the ligand and its metal complexes in the reaction medium.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₄₄P₂ | [1][2] |

| Molecular Weight | 394.55 g/mol | [1] |

| Appearance | White to light brown solid/powder | [1] |

| Melting Point | 68-75 °C | |

| CAS Number | 149968-36-5 | [2] |

Solubility Profile

Quantitative, experimentally determined solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. However, a qualitative assessment of its solubility can be inferred from its molecular structure. The presence of a central benzene ring and bulky, non-polar di-tert-butylphosphino groups suggests that the molecule is predominantly non-polar.

Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in non-polar and weakly polar aprotic organic solvents. Its solubility is likely to be lower in highly polar solvents, particularly polar protic solvents.

Qualitative Solubility Table

| Solvent Class | Example Solvents | Expected Solubility |

| Non-polar Aromatic | Toluene, Benzene, Xylene | High |

| Non-polar Aliphatic | Hexane, Cyclohexane | High |

| Chlorinated | Dichloromethane, Chloroform | High |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High |

| Polar Aprotic | Acetone, Acetonitrile | Low to Moderate |

| Polar Protic | Ethanol, Methanol | Low |

| Highly Polar | Water, Dimethyl sulfoxide (DMSO) | Very Low/Insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the isothermal equilibrium method followed by quantitative analysis.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or GC)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of varying, known concentrations. These will be used to generate a calibration curve.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

-

Quantitative Analysis:

-

Analyze the standard solutions using the chosen analytical method (e.g., HPLC, GC, or UV-Vis) to generate a calibration curve (e.g., absorbance vs. concentration).

-

Analyze the diluted, saturated sample solution under the same conditions.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Workflow and Data Visualization

The logical flow of the experimental protocol for solubility determination can be visualized as follows:

References

An In-depth Technical Guide to the Steric and Electronic Properties of PCP Pincer Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the steric and electronic properties of PCP (Phosphorus-Carbon-Phosphorus) pincer ligands. Understanding and manipulating these properties is fundamental to designing efficient transition metal catalysts for a wide array of chemical transformations, including those pivotal in pharmaceutical synthesis and materials science.

Introduction to PCP Pincer Ligands

PCP pincer ligands are a class of tridentate, meridionally coordinating ligands that bind to a metal center through a central anionic carbon atom and two flanking neutral phosphine donors.[1][2] This rigid coordination geometry imparts exceptional thermal stability to the resulting metal complexes.[1] The defining feature of PCP ligands is their remarkable tunability; by systematically modifying the substituents on the phosphorus atoms (the 'R' groups) and the aromatic backbone, one can precisely control the steric and electronic environment around the metal center.[3][4] This control is paramount for influencing the reactivity, selectivity, and efficiency of catalytic processes.[1]

The general structure consists of a central aryl ring, typically benzene, connected to two phosphine groups via linkers such as methylene (-CH2-).[5] This framework creates a stable chelate that can support a variety of transition metals, including palladium, platinum, nickel, iridium, and iron.[3][6]

Caption: General structure of a metal complex with a PCP pincer ligand.

Quantifying Steric and Electronic Properties

The catalytic performance of a PCP metal complex is profoundly influenced by the ligand's steric bulk and electronic nature. These properties can be quantified using established parameters, allowing for rational catalyst design.

Steric Properties

Steric hindrance around the metal center dictates substrate accessibility and can influence the stability of intermediates in a catalytic cycle. The two most common metrics for quantifying the steric footprint of phosphine ligands are the Tolman Cone Angle and Percent Buried Volume.

-

Tolman Cone Angle (θ): This is the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the phosphine ligand's substituents.[7] A larger cone angle indicates greater steric bulk.[8]

-

Percent Buried Volume (%Vbur): This parameter calculates the percentage of the volume of a sphere (centered on the metal) that is occupied by the ligand. It provides a more nuanced measure of steric hindrance than the cone angle, especially for asymmetric ligands.[9][10]

Table 1: Steric Parameters for Common Phosphine Substituents in PCP Ligands

| Substituent (R) on Phosphine | Tolman Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) |

|---|---|---|

| PPh₃ (Triphenylphosphine) | 145 | 33.9 |

| PCy₃ (Tricyclohexylphosphine) | 170 | 42.1 |

| P(iPr)₃ (Triisopropylphosphine) | 160 | 38.5 |

| P(tBu)₃ (Tri-tert-butylphosphine) | 182 | 46.8 |

Note: Values are for the corresponding free phosphine ligands and serve as a reliable approximation for their behavior within a pincer framework. Actual values in a complex can vary slightly. Data compiled from various sources.[11][12]

Electronic Properties

The electronic nature of the ligand—its ability to donate or withdraw electron density from the metal center—is critical for modulating the metal's reactivity.[2] This is typically quantified by the Tolman Electronic Parameter.

-

Tolman Electronic Parameter (TEP): The TEP is determined by measuring the A₁ C-O stretching frequency (ν(CO)) via infrared spectroscopy in a standardized [LNi(CO)₃] complex.[13]

-

Strongly electron-donating ligands increase electron density on the metal, which leads to more π-backbonding to the CO ligands. This weakens the C-O bond and results in a lower ν(CO) value.

-

Electron-withdrawing ligands decrease electron density on the metal, reducing π-backbonding and resulting in a higher ν(CO) value.[13][14]

-

Table 2: Electronic Parameters for Common Phosphine Substituents

| Substituent (R) on Phosphine | TEP (ν(CO) in cm⁻¹) | Electronic Nature |

|---|---|---|

| P(tBu)₃ | 2056.1 | Strongly Donating |

| PCy₃ | 2056.4 | Strongly Donating |

| P(iPr)₃ | 2058.9 | Donating |

| PPh₃ | 2068.9 | Weakly Donating |

| P(OPh)₃ (Triphenylphosphite) | 2085.3 | Withdrawing |

Data sourced from Tolman's original work and subsequent studies.[13][15]

Experimental Protocols

Precise synthesis and characterization are essential for studying and applying PCP pincer complexes. The following sections provide generalized yet detailed methodologies.

General Protocol for Synthesis of a Symmetrical PCP Ligand Precursor

This protocol describes a common route to synthesize a protonated PCP ligand precursor, for example, 1,3-bis((di-tert-butylphosphino)methyl)benzene.

Materials and Methods:

-

Reagents: 1,3-Bis(bromomethyl)benzene, di-tert-butylphosphine, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi).

-

Equipment: Schlenk line, magnetic stirrer, dropping funnel, cannulas, syringes.

-

Safety: All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques, as the phosphine and organolithium reagents are highly air-sensitive.[8]

Procedure:

-

Phosphine Deprotonation: Dissolve di-tert-butylphosphine (2.0 eq.) in anhydrous THF in a Schlenk flask at -78 °C (dry ice/acetone bath).

-

Slowly add n-butyllithium (2.0 eq.) dropwise via syringe. The solution is typically stirred for 1 hour at this temperature to ensure complete formation of lithium di-tert-butylphosphide.

-

Electrophilic Quench: In a separate Schlenk flask, dissolve 1,3-bis(bromomethyl)benzene (1.0 eq.) in anhydrous THF.

-

Using a cannula, slowly transfer the solution of lithium di-tert-butylphosphide into the solution of the dibromide at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of degassed water. Extract the product with an organic solvent (e.g., diethyl ether or hexane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude PCP ligand.

-

Purification: The crude product is often purified by crystallization or column chromatography under an inert atmosphere.

General Protocol for Synthesis of a Pd(II)-PCP Complex

This protocol outlines the metallation of a PCP ligand via C-H activation.

Materials and Methods:

-

Reagents: Synthesized PCP ligand, [Pd(COD)Cl₂] (COD = 1,5-cyclooctadiene), anhydrous toluene.

-

Equipment: Schlenk flask, reflux condenser, magnetic stirrer.

Procedure:

-

In a Schlenk flask, dissolve the PCP ligand (1.0 eq.) and [Pd(COD)Cl₂] (1.0 eq.) in anhydrous toluene.[16]

-

Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction by ³¹P{¹H} NMR spectroscopy until the starting material signals are consumed (typically 12-24 hours).

-

Cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by filtration, wash with a non-polar solvent like pentane to remove any unreacted starting materials, and dry under vacuum.

-

The resulting [PdCl(PCP)] complex can be further purified by recrystallization if necessary.[17]

Caption: Experimental workflow for PCP pincer complex synthesis.

Key Characterization Techniques

-

NMR Spectroscopy: ³¹P{¹H} NMR is invaluable for monitoring reactions and confirming the coordination of phosphorus to the metal. ¹H and ¹³C NMR are used to confirm the overall structure of the ligand and complex.[5]

-

X-ray Crystallography: Provides definitive proof of structure, including bond lengths and angles, which are crucial for understanding steric and electronic effects.[5]

-

Infrared (IR) Spectroscopy: Essential for determining the Tolman Electronic Parameter by measuring the ν(CO) stretch in carbonyl complexes.[5]

-

Cyclic Voltammetry (CV): Used to probe the electronic properties of the metal center by measuring redox potentials.[9]

Application: Catalytic Alkane Dehydrogenation

The interplay of steric and electronic properties is perfectly illustrated in the catalytic dehydrogenation of alkanes by iridium-PCP complexes, a seminal application developed by Milstein and others.

The Catalytic Cycle: The process involves the C-H activation of an alkane, β-hydride elimination to form an alkene, and subsequent release of H₂.[18]

-

Steric Effects: The phosphine substituents (e.g., -tBu or -iPr) must be bulky enough to promote the formation of a coordinatively unsaturated 14-electron species, which is necessary for alkane C-H activation. However, they cannot be so bulky as to prevent the alkane from accessing the metal center.

-

Electronic Effects: The PCP ligand must be a strong enough electron donor to stabilize the high-oxidation-state iridium intermediates formed during the C-H activation step. The strong σ-donating character of the central carbanion is crucial for this stabilization.

Caption: Catalytic cycle for Iridium-PCP mediated alkane dehydrogenation.

Conclusion

PCP pincer ligands represent a privileged class of ancillary ligands in organometallic chemistry and catalysis. Their robust, tridentate coordination mode provides a stable platform, while the systematic variation of phosphine substituents allows for the fine-tuning of steric and electronic properties. By using quantitative descriptors like cone angle, buried volume, and the Tolman electronic parameter, researchers can rationally design catalysts with optimized activity and selectivity for challenging and valuable chemical transformations. The detailed protocols and conceptual frameworks presented in this guide serve as a foundational resource for scientists aiming to harness the full potential of PCP pincer chemistry.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Transition metal pincer complex - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Modularly designed transition metal PNP and PCP pincer complexes based on aminophosphines: synthesis and catalytic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Catalytic Reactivity of {CoNO}8 PCP Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Chemistry of Unsymmetrical Phosphorus-Based Pincer Nickel Complexes: From Design to Catalytic Applications | MDPI [mdpi.com]

- 7. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

introduction to pincer ligands in organometallic chemistry

An In-Depth Technical Guide to Pincer Ligands in Organometallic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pincer ligands are a class of chelating agents that bind to a metal center in a tridentate, meridional fashion.[1][2][3][4] This unique coordination geometry imparts exceptional stability to the resulting organometallic complexes and allows for fine-tuning of the metal's steric and electronic properties.[5][6][7] Since their emergence in the 1970s, pincer complexes have become powerful tools in catalysis, with applications ranging from cross-coupling reactions to the activation of small molecules.[1][8] Their rigid framework and strong metal-ligand bonds contribute to high thermal stability and resistance to decomposition, making them ideal for demanding catalytic processes.[2][5] This guide provides a comprehensive overview of pincer ligands, their synthesis, characterization, and applications in organometallic chemistry.

Core Concepts of Pincer Ligands

Pincer ligands are defined by their tridentate, meridional coordination to a metal center.[3][4][9] They typically consist of a central aromatic or heterocyclic ring that is substituted at the 2 and 6 positions with coordinating side arms.[2] The central donor is often an anionic carbon or nitrogen atom, while the flanking donors are typically neutral Lewis bases such as phosphines, amines, or thioethers.[1][10] This arrangement creates a rigid and planar coordination environment around the metal, which is crucial for their catalytic activity and stability.[2][11]

The nomenclature of pincer ligands is based on the donor atoms of the side arms and the central coordinating atom. For example, a "PCP" ligand has a central carbon donor and two flanking phosphine donors.[1] Other common types include NCN (nitrogen central donor, two nitrogen side arms), SCS (sulfur central donor, two sulfur side arms), and PNP (nitrogen central donor, two phosphine side arms).[2][12] The ability to systematically vary the donor atoms and the substituents on the ligand backbone allows for precise control over the steric and electronic properties of the metal center.[1][7][10]

Synthesis of Pincer Ligands and Complexes

The synthesis of pincer ligands and their corresponding metal complexes can be achieved through several synthetic routes. The choice of method often depends on the desired ligand structure and the metal to be coordinated.

General Synthetic Strategies

Two primary strategies for the synthesis of pincer complexes are:

-

C–H Activation: This method involves the direct activation of a C–H bond on the ligand precursor by a metal salt.[6] This approach is atom-economical but can sometimes require harsh reaction conditions.

-

Oxidative Addition: In this route, a metal in a low oxidation state undergoes oxidative addition into a carbon-halogen bond of the ligand precursor.[6] This is a widely used and reliable method for the synthesis of pincer complexes.

Experimental Protocols

Synthesis of an Asymmetric PCP Pincer Ligand

This protocol describes the synthesis of the asymmetric PCP pincer ligand [C₆H₄-1-(CH₂PPh₂)-3-(CH(CH₃)PPh₂)] and its subsequent metallation with palladium.[5]

Step 1: Synthesis of 1-(bromomethyl)-3-(1-bromoethyl)benzene A solution of 1,3-bis(1-bromoethyl)benzene (10.0 g, 30.1 mmol) in CCl₄ (100 mL) is heated to reflux. N-bromosuccinimide (5.36 g, 30.1 mmol) and a catalytic amount of benzoyl peroxide are added. The reaction mixture is refluxed for 12 hours, cooled to room temperature, and filtered. The filtrate is washed with water, dried over MgSO₄, and the solvent is removed under reduced pressure to yield the product.

Step 2: Synthesis of [C₆H₄-1-(CH₂PPh₂)-3-(CH(CH₃)PPh₂)] To a solution of 1-(bromomethyl)-3-(1-bromoethyl)benzene (5.0 g, 15.0 mmol) in THF (50 mL) is added a solution of lithium diphenylphosphide (LiPPh₂) (30.0 mmol) in THF at -78 °C. The reaction mixture is stirred for 4 hours at room temperature. The solvent is removed in vacuo, and the residue is extracted with dichloromethane. The organic layer is washed with water, dried, and the solvent is evaporated to give the crude ligand, which is purified by column chromatography.

Step 3: Synthesis of [PdCl{C₆H₃-2-(CH₂PPh₂)-6-(CH(CH₃)PPh₂)}] A solution of the PCP ligand (1.0 g, 1.8 mmol) in toluene (20 mL) is added to a solution of [Pd(COD)Cl₂] (0.51 g, 1.8 mmol) in toluene (10 mL). The mixture is stirred at 80 °C for 12 hours. The solvent is removed, and the resulting solid is washed with pentane and dried under vacuum to afford the palladium pincer complex.[5]

Synthesis of a Cobalt NCN Pincer Complex

This protocol details the synthesis of the cobalt(II) NCN pincer complex [Co(NCN-Et)Br] via transmetalation.[13][14]

Step 1: Synthesis of Li[2,6-(Et₂NCH₂)₂C₆H₃] To a solution of 2,6-bis((diethylamino)methyl)bromobenzene (5.0 g, 14.7 mmol) in diethyl ether (50 mL) at -78 °C is added n-butyllithium (1.6 M in hexanes, 9.2 mL, 14.7 mmol). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The resulting white precipitate is collected by filtration, washed with pentane, and dried under vacuum.

Step 2: Synthesis of [Co(NCN-Et)Br] A solution of Li[2,6-(Et₂NCH₂)₂C₆H₃] (1.0 g, 3.7 mmol) in THF (20 mL) is added dropwise to a suspension of CoBr₂ (0.81 g, 3.7 mmol) in THF (20 mL) at -78 °C. The reaction mixture is stirred for 2 hours at room temperature. The solvent is removed in vacuo, and the residue is extracted with pentane. The solution is filtered, and the filtrate is concentrated and cooled to -20 °C to yield crystals of the cobalt pincer complex.[13][14]

Structural and Catalytic Data

The rigid framework of pincer ligands leads to well-defined coordination geometries and predictable catalytic behavior. The following tables summarize key structural and catalytic data for representative pincer complexes.

Table 1: Selected Bond Lengths and Angles for Pincer Complexes

| Complex | M-Cipso (Å) | M-P/N (Å) | P/N-M-P/N Angle (°) | Reference |

| [Pd(PCP)Cl] | 2.01 | 2.32, 2.34 | 164.5 | [15] |

| [Ni(POCOP)H] | 1.88 | 2.15 | 163.2 | [15] |

| [Co(NCN-Et)Br] | 1.93 | 2.05, 2.06 | 162.8 | [13] |

| [Ni(CCC-NHC)Cl] | 1.91 | 2.21 | 165.1 | [16] |

Table 2: Catalytic Performance of Pincer Complexes in Suzuki-Miyaura Coupling

| Catalyst | Substrates | TON | TOF (h⁻¹) | Yield (%) | Reference |

| Pd-NNN pincer | 4-bromotoluene, phenylboronic acid | - | - | ~100 | [8] |

| Pd-NNN pincer | 2-bromo-6-methoxynaphthalene, phenylboronic acid | - | - | ~100 | [8] |

| HCP-Pd-PEPPSI-3 | Aryl halides, arylboronic acids | - | 1.23 x 10⁴ | 99 | [17] |

| Palladacycle | Aryl iodides, arylboronic acids | up to 5 x 10⁹ | up to 1 x 10⁹ | High | [9] |

Table 3: Catalytic Performance of Nickel Pincer Complexes in CO₂ Reduction

| Catalyst | Reductant | TON | TOF (h⁻¹) | Product | Reference |

| [Ni(POCOP)H] | HBcat | 100 | 50 | CH₃OBcat | [18] |

| [Ni(POCOP)H] | HBcat | 495 | 495 | CH₃OBcat | [18] |

| [Ni(POCOP)H] | 9-BBN | 100 | 67 | CH₃OBcat | [18] |

| CCC-NHC Ni(II)Cl | Electrochemical | - | - | CO (34% FE), Formate (47% FE) | [19] |

Catalytic Applications and Mechanisms

Pincer complexes are highly versatile catalysts for a wide range of organic transformations. Their stability and tunable nature make them suitable for both academic research and industrial applications.

Cross-Coupling Reactions

Palladium pincer complexes are particularly effective catalysts for Suzuki-Miyaura and Sonogashira cross-coupling reactions.[1][2] The high stability of these complexes allows for low catalyst loadings and high turnover numbers.[2][9]

Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Dehydrogenation of Alkanes

Iridium pincer complexes are highly effective catalysts for the dehydrogenation of alkanes to produce olefins, which are valuable chemical feedstocks.[6][12][20] These reactions can be performed using a sacrificial hydrogen acceptor or through a proton-coupled electron transfer mechanism.[6][21]

Alkane Dehydrogenation Experimental Protocol A typical experimental setup for the catalytic dehydrogenation of cyclooctane (COA) involves charging a Schlenk tube with the iridium pincer catalyst (e.g., (iPrPCP)IrH₂), a hydrogen acceptor (e.g., tert-butylethylene, TBE), and the alkane substrate in a suitable solvent under an inert atmosphere. The reaction is then heated to the desired temperature (e.g., 150-200 °C) and monitored by GC-MS.[6][20][22]

Alkane Dehydrogenation Catalytic Cycle

Caption: Simplified catalytic cycle for alkane dehydrogenation.

CO₂ Reduction

Nickel pincer complexes have emerged as promising catalysts for the reduction of carbon dioxide (CO₂) to value-added chemicals such as formate, carbon monoxide, and methanol derivatives.[18][19][23] These reactions are crucial for the development of sustainable chemical processes and carbon capture technologies. The mechanism often involves the insertion of CO₂ into a metal-hydride bond.[4][23]

CO₂ Reduction to Methanol Derivative Catalytic Cycle

Caption: Proposed catalytic cycles for nickel-catalyzed reduction of CO₂ to a methanol derivative.[18]

Conclusion

Pincer ligands have established themselves as a cornerstone of modern organometallic chemistry and catalysis. Their unique structural features provide a platform for the design of highly stable and efficient catalysts for a wide array of chemical transformations. The ability to systematically tune their steric and electronic properties through synthetic modifications will continue to drive innovation in catalyst design. As the demand for more sustainable and efficient chemical processes grows, pincer chemistry is poised to play an increasingly important role in addressing challenges in energy, materials science, and pharmaceuticals.

References

- 1. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. osti.gov [osti.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Characterization of Cobalt NCN Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. graphviz.org [graphviz.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Electrocatalytic reduction of CO2 with CCC-NHC pincer nickel complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. Alkane Dehydrogenation and H/D Exchange by a Cationic Pincer-Ir(III) Hydride: Cooperative C–H Addition and β‑H Elimination Modes Induce Anomalous Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]